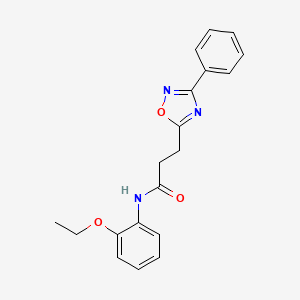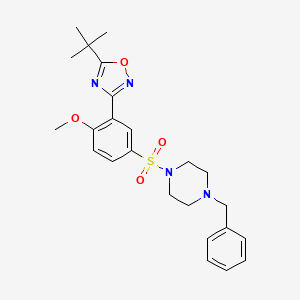
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline acts as a selective inhibitor of the Rho GTPase family of proteins, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of these proteins, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline are complex and depend on the specific cellular context in which it is used. In general, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate cellular signaling pathways and alter cellular behavior, including cell migration, proliferation, and survival. It has also been shown to affect synaptic plasticity and learning and memory in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is its high selectivity for the Rho GTPase family of proteins, which allows for specific modulation of cellular signaling pathways. However, its effects are highly context-dependent, and its use in vivo may be limited by its poor pharmacokinetic properties.
Orientations Futures
There are many potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One area of interest is the development of more potent and selective inhibitors of the Rho GTPase family of proteins. Another area of interest is the investigation of the role of Rho GTPases in the immune system and the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline as an immunomodulatory agent. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline may have applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by alterations in synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-isopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 4-amino-N-phenethyl-2-nitroaniline to form the final product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.
Applications De Recherche Scientifique
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used in a variety of scientific studies to investigate its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of the Rho GTPase family of proteins, which are known to play a role in tumor growth and metastasis. In neuroscience, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used to study the role of Rho GTPases in synaptic plasticity and learning and memory. In immunology, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate the activity of immune cells, including T cells and macrophages.
Propriétés
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)








![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

